molecular formula C22H17ClN4OS B11298069 2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Cat. No.: B11298069
M. Wt: 420.9 g/mol
InChI Key: YZYFCNHWRGSTSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a complex organic compound with a unique structure that combines elements of quinazoline and triazole rings.

Preparation Methods

The synthesis of 2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it could interact with proteins involved in signal transduction and cellular regulation .

Comparison with Similar Compounds

2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the triazole and quinazoline rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H17ClN4OS

Molecular Weight

420.9 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C22H17ClN4OS/c23-18-9-5-4-8-15(18)13-29-22-25-21-24-19-10-16(14-6-2-1-3-7-14)11-20(28)17(19)12-27(21)26-22/h1-9,12,16H,10-11,13H2

InChI Key

YZYFCNHWRGSTSM-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=CN3C(=NC(=N3)SCC4=CC=CC=C4Cl)N=C21)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.